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Cupric methionline -

Cupric methionline

Catalog Number: EVT-1807435
CAS Number:
Molecular Formula: C10H22CuN2O4S2
Molecular Weight: 362 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cupric methionine can be synthesized through various methods involving the reaction of methionine with different copper salts, such as cupric chloride or cupric nitrate. These reactions typically occur under controlled conditions to ensure optimal yield and purity of the final product.

Classification

Cupric methionine is classified as a metal-amino acid complex. It falls under the broader category of metal chelates, which are compounds formed when metal ions coordinate with organic molecules, enhancing their solubility and bioactivity.

Synthesis Analysis

Methods

The synthesis of cupric methionine primarily involves chelation reactions where methionine reacts with cupric salts. The general procedure can be outlined as follows:

  1. Preparation of Reactants: A solution of methionine is prepared, typically at elevated temperatures (60-85 °C).
  2. Chelation Reaction: A cupric salt solution (e.g., cupric chloride) is added to the methionine solution. The mixture is stirred under controlled temperature conditions to facilitate the reaction.
  3. Filtration and Drying: After the reaction, the resulting precipitate is filtered out, washed to remove unreacted materials, and dried to obtain pure cupric methionine.

Technical details from patent literature indicate that varying temperatures and pH levels can significantly affect the yield and stability of the complex .

Molecular Structure Analysis

Structure

The molecular structure of cupric methionine consists of a central cupric ion coordinated by the sulfur atom from the methionine side chain along with nitrogen atoms from its amino group. This coordination leads to a stable chelate ring structure that enhances the stability and solubility of copper in biological systems.

Data

The molecular formula for cupric methionine can be represented as C5H10N2O4SCu\text{C}_5\text{H}_10\text{N}_2\text{O}_4\text{S}\text{Cu}. The complex typically exhibits characteristic infrared absorption bands corresponding to the functional groups involved in coordination. Spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance are commonly employed to confirm the formation of this complex .

Chemical Reactions Analysis

Reactions

Cupric methionine participates in various chemical reactions, primarily involving redox processes where it can act as both an oxidizing agent and a source of copper ions for enzymatic reactions. The stability of this complex allows it to release copper ions under physiological conditions, facilitating its role in biological systems.

Technical Details

The reactivity of cupric methionine can be influenced by factors such as pH, temperature, and concentration of competing ligands. Studies have shown that it can effectively bind to biological macromolecules, enhancing its utility in biochemical applications .

Mechanism of Action

Process

The mechanism by which cupric methionine exerts its biological effects involves its ability to donate copper ions for enzymatic reactions that require copper as a cofactor. For example, it plays a role in processes such as oxidative phosphorylation and antioxidant defense mechanisms.

Data

Research indicates that the binding affinity between copper ions and methionine residues in proteins can influence cellular copper homeostasis. The effective dissociation constants for these interactions have been determined through various assays, revealing insights into their biological significance .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cupric methionine typically appears as a blue-green crystalline solid.
  • Solubility: It is soluble in water due to its chelated structure, which enhances its bioavailability.

Chemical Properties

  • Stability: The stability of cupric methionine is influenced by environmental factors such as pH and temperature.
  • Reactivity: It can undergo redox reactions and participate in ligand exchange processes.

Relevant analyses include thermal gravimetric analysis to assess stability under heat and spectroscopic methods to determine purity and composition .

Applications

Scientific Uses

Cupric methionine has several applications in scientific research and industry:

  • Nutritional Supplements: It is used in animal feed as a source of bioavailable copper.
  • Biochemical Research: Its role as a copper donor makes it valuable for studying copper-dependent enzymes.
  • Therapeutics: Potential applications include targeting diseases related to copper deficiency or overload, leveraging its chelating properties for therapeutic interventions.
Biochemical Synthesis and Coordination Chemistry of Cupric Methionine

Methionine as a Ligand in Transition Metal Coordination Complexes

Methionine’s distinctive side chain – featuring a thioether group (–SCH~3~) alongside amine and carboxylate functionalities – enables versatile coordination modes with transition metals. In copper biochemistry, methionine acts as a flexible, redox-active ligand capable of stabilizing both Cu(I) and Cu(II) states. Its coordination behavior adheres to the Hard and Soft Acids and Bases (HSAB) principle: The soft thioether sulfur preferentially binds soft Cu(I), while the borderline Cu(II) ion interacts with both sulfur and the harder nitrogen/oxygen donors [1] [4].

Spectroscopic and crystallographic studies reveal that methionine typically adopts bidentate or bridging coordination in copper complexes:

  • Cu(II) complexes: Prefer planar geometries (square planar, distorted octahedral). Methionine often coordinates via the amino nitrogen and carboxylate oxygen (N,O-coordination), with potential weak axial interactions from the thioether sulfur. This is observed in simple [Cu(Met)~2~] complexes, where Jahn-Teller distortion minimizes sulfur involvement [6] [7].
  • Cu(I) complexes: Favor tetrahedral or trigonal planar geometries dominated by thioether sulfur coordination, frequently supplemented by nitrogen/oxygen donors or additional thiolates (e.g., cysteine). The flexible Met side chain adapts well to these geometries [1] [9].

Mixed-ligand complexes with polyamines (e.g., ethylenediamine) demonstrate ligand exchange kinetics where methionine displacement follows first-order kinetics. The rate decreases with larger polyamine size (en > dien > trien), reflecting steric constraints in accessing the copper center [7].

Table 1: Common Coordination Modes of Methionine in Copper Complexes

Copper Oxidation StatePreferred GeometryPrimary Methionine DonorsRepresentative System
Cu(II)Square planar / Distorted octahedralN(amine), O(carboxylate) (± weak S axial)[Cu(Met)~2~] in aqueous solution [6]
Cu(I)Tetrahedral / Trigonal planarS(thioether), N(amine) / O(carboxylate)Cu~A~ center in cytochrome c oxidase [8]
Mixed-valenceEntatic stateDynamic S/N/O interactionsPlastocyanin [4]

Comparative Analysis of Cu(I) vs. Cu(II) Binding Affinity to Methionine-Rich Domains

Methionine-rich domains in copper transport proteins exploit the differential affinity of Cu(I) and Cu(II) for sulfur to drive redox-coupled metal binding and translocation. Key examples include:

  • Human Copper Transporter 1 (hCTR1): Its extracellular N-terminus contains Met-His clusters (e.g., ^7^MGM and ^40^MMMMPM) and His-Asp motifs. These domains exhibit starkly contrasting affinities:
  • Cu(II): Binds primarily to the ATCUN (Amino-Terminal Cu(II), Ni(II)-binding) site (H~1~-X-Y-H~4~ motif) and adjacent histidines (H~5~, H~6~), stabilized by electrostatic interactions with aspartate (D~13~) [2] [5].
  • Cu(I): Exhibits nanomolar to picomolar affinity for Met-rich clusters (e.g., M~7~GM~9~), facilitated by soft sulfur coordination. This affinity is ~6 orders of magnitude higher than that of yeast CTR1 (which lacks ATCUN) [5] [9].Crucially, reduction of ATCUN-bound Cu(II) to Cu(I) triggers rapid transfer to the high-affinity Met cluster, enabling efficient copper import [2] [5].

  • Cu⁺-ATPases (e.g., LpCopA): These P~IB~-type pumps utilize transmembrane Met residues (e.g., M~717~ in MXXXS motif) for selective Cu(I) translocation. XAS studies confirm a trigonal planar Cu(I) site coordinated by two cysteines (CPC motif) and one methionine (M~717~) with sub-femtomolar affinity. Cu(II) binding is thermodynamically disfavored in this pathway [9].

Table 2: Copper Binding Affinities in Methionine-Rich Domains

Protein DomainOxidation StateAffinity (K_d approx.)Key Ligating ResiduesFunctional Role
hCTR1 ATCUN site (H~1~-M~2~-D~3~-H~4~)Cu(II)~10⁻¹⁴ M [2]N^(am)~, N^(imid)~, O(carboxyl)Cu(II) capture from serum albumin
hCTR1 M~7~GM~9~ clusterCu(I)~10⁻¹⁸ M [5]S(Met), S(Met), (O/N)High-affinity Cu(I) transfer to pore
LpCopA Transmembrane SiteCu(I)<10⁻¹⁵ M [9]S(Cys~382~), S(Cys~384~), S(Met~717~)Selective Cu(I) translocation

Role of Sulfur-Based Coordination in Stabilizing Copper-Methionine Complexes

The thioether sulfur of methionine provides unique stabilization mechanisms critical for copper homeostasis and catalysis:

  • Redox Buffering: Sulfur coordination stabilizes Cu(I), raising its reduction potential and minimizing deleterious redox cycling. In hCTR1, the Met-rich Cu(I) site prevents Cu(I) oxidation by O~2~, suppressing ROS generation during transport [1] [5]. This is quantified by the positive shift in reduction potential (E°') upon Cu(II) binding to Met-rich sites, facilitating biological reduction by ascorbate [2].

  • Entatic State Formation: In blue copper proteins (e.g., plastocyanin), strained Cu-S(Met) bonds create an intermediate geometry ideal for rapid electron transfer. This "rack-induced" state balances Cu(I) and Cu(II) stabilization, fine-tuning redox potentials by 10–100 mV via Met-S interactions with surrounding aromatic residues (e.g., Phe, Tyr) through non-covalent interactions [1] [4].

  • Steric Flexibility: Unlike cysteine thiolate, thioether sulfur is neutral and sterically adaptable, allowing dynamic coordination changes during catalysis. In peptidylglycine α-hydroxylating monooxygenase (PHM), the Cu~M~-M~314~ bond lengthens/shortens during catalytic cycling, facilitating O~2~ activation at the copper center [3] [10].

Table 3: Stabilization Mechanisms Enabled by Methionine Sulfur Coordination

MechanismChemical BasisBiological ConsequenceExample
Redox BufferingSoft S stabilizes Cu(I); raises reduction potentialPrevents Fenton chemistry & ROS generationhCTR1 Cu(I) import [5]
Entatic StateConstrained Cu-S geometry optimizes electron transfer kineticsTunes redox potential for electron transferPlastocyanin [4]
Dynamic Ligand ExchangeWeak, flexible Cu(I)-S bond allows rapid ligand substitutionFacilitates copper transfer between proteinsCu~A~ assembly by SCO proteins [8]
Hydrophobic ShieldingThioether methyl groups create hydrophobic pocketProtects Cu(I) from solvent oxidationCu~+~-ATPase exit pathway [9]

pH-Dependent Conformational Dynamics in Copper-Methionine Interactions

Protonation states profoundly alter copper-methionine coordination, regulating enzyme activity and metal availability:

  • Peptidylglycine Monooxygenase (PHM): The catalytic activity peaks at pH ~6 and declines sharply below pH 5. EXAFS studies reveal an inverse correlation between activity and Cu~M~-S interaction intensity:
  • pH >6 ("Met-off" state): Cu~M~ coordinates two His residues with a weak, dynamic Met~314~ interaction. This flexibility enables efficient O~2~ activation [3] [10].
  • pH <5 ("Met-on" state): A conformational switch engages M~109~ as an additional Cu~H~ ligand (Cu~H~-S bond distance: ~2.3 Å). Protonation of H~108~ (pK~a~ ≈4.6) triggers this change, inactivating the enzyme by immobilizing the Cu~H~ center [10].Mutagenesis (M314H) reduces activity by 96% but retains pH sensitivity, confirming that low-pH inhibition arises from a distinct Met ligand (M~109~), not M~314~ [10].

  • Copper Transporter Dynamics: In hCTR1, aspartate residues (e.g., D~13~) near Met/His clusters protonate below pH 6, weakening Cu(II) binding to the ATCUN site and impairing copper import efficiency. This pH sensitivity modulates cellular uptake in acidic microenvironments [5].

  • Solution Chemistry: In model [Cu(polyamine)(Met)] complexes, decreasing pH protonates carboxylate and amine groups, shifting coordination from N,O-chelated to S-only modes. This alters complex stability and redox behavior, as evidenced by EPR spectral changes [6].

Table 4: pH-Dependent Effects on Copper-Methionine Interactions in Proteins

ProteinpH RangeCopper-Methionine InteractionFunctional StateMolecular Trigger
PHMpH 8.0Weak/dynamic (Cu~M~-M~314~ bond)Fully activeDeprotonated H~107~, H~108~
PHMpH 6.0Moderately stableOptimal catalysisPartially protonated H~108~
PHMpH 3.5Strong Cu~H~-S(M~109~) bondInactiveProtonated H~108~ (pK~a~ 4.6) [10]
hCTR1pH 7.4Cu(II) bound to ATCUN + HisActive transportDeprotonated D~13~
hCTR1pH 5.5Cu(II) binding weakenedReduced uptakeProtonated D~13~, His

Properties

Product Name

Cupric methionline

IUPAC Name

(2S)-2-amino-4-methylsulfanylbutanoic acid;copper

Molecular Formula

C10H22CuN2O4S2

Molecular Weight

362 g/mol

InChI

InChI=1S/2C5H11NO2S.Cu/c2*1-9-3-2-4(6)5(7)8;/h2*4H,2-3,6H2,1H3,(H,7,8);/t2*4-;/m00./s1

InChI Key

PBRVAIFGUWYHBF-SCGRZTRASA-N

Canonical SMILES

CSCCC(C(=O)O)N.CSCCC(C(=O)O)N.[Cu]

Isomeric SMILES

CSCC[C@@H](C(=O)O)N.CSCC[C@@H](C(=O)O)N.[Cu]

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